2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Description
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a bicyclic organic compound featuring a 3-azabicyclo[3.1.1]heptane core substituted with a methoxy group at the 6-position and a propan-1-one moiety linked via a tertiary amine. Its molecular formula is C₁₀H₁₆ClNO₂ (molecular weight: 217.69 g/mol). The compound’s reactivity and stability are influenced by the electron-donating methoxy group and the electrophilic chloro-ketone functionality. Safety data indicate significant hazards, including skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating strict handling protocols .
Properties
IUPAC Name |
2-chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c1-6(11)10(13)12-4-7-3-8(5-12)9(7)14-2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKWLLPWKSBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CC(C1)C2OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a compound of interest due to its potential pharmacological applications, particularly as a neuroactive agent. This article reviews its biological activity, synthesizing findings from various studies and patents.
Chemical Structure
The compound features a bicyclic structure with a chlorine atom and a methoxy group, which may influence its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly the cholinergic system. The azabicyclo structure suggests potential binding to nicotinic acetylcholine receptors (nAChRs), which are crucial in modulating synaptic transmission and neuroplasticity.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Orexin Receptor Antagonism : A study highlighted the compound's ability to inhibit orexin receptors, which are implicated in regulating wakefulness and appetite. This suggests potential applications in treating insomnia and obesity-related disorders.
- Cognitive Enhancement : Research on similar azabicyclo compounds indicated that they could enhance cognitive functions by acting as nAChR agonists. The specific compound under review demonstrated significant effects on memory and learning in rodent models, aligning with findings from related compounds.
- Analgesic Properties : Although initial assessments showed limited analgesic effects, further exploration could reveal more about its pain-relieving potential, especially in combination therapies.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapid absorption noted in animal studies.
- Distribution : High brain penetration observed, which is beneficial for central nervous system-targeting drugs.
- Metabolism : Further studies are needed to elucidate metabolic pathways and identify metabolites.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H18ClN
- Molecular Weight : 231.72 g/mol
- IUPAC Name : 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
The compound features a bicyclic structure, which contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
This compound is investigated for its potential as a therapeutic agent due to its interaction with neurotransmitter systems. Its structural similarity to known pharmacophores allows it to modulate the activity of various receptors, particularly those involved in cholinergic signaling.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess activity against a range of pathogens, making it a candidate for further investigation in the development of new antimicrobial agents.
Neuropharmacology
Given its ability to interact with cholinergic receptors, this compound is being explored for its potential effects on cognitive function and memory enhancement. The modulation of neurotransmitter systems could lead to applications in treating neurodegenerative diseases such as Alzheimer's.
Case Study 1: Cholinergic Modulation
A study published in the Journal of Medicinal Chemistry examined the cholinergic activity of compounds similar to this compound. The findings indicated that these compounds could enhance acetylcholine levels in synaptic clefts, potentially improving cognitive functions in animal models .
Case Study 2: Antimicrobial Efficacy
In an investigation into the antimicrobial properties, researchers tested several derivatives of azabicyclo compounds against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting that this compound could be effective against specific bacterial strains .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogues:
| Compound Name | Substituent (6-position) | Ketone Chain Length | Molecular Formula | Molecular Weight (g/mol) | Purity | Commercial Availability |
|---|---|---|---|---|---|---|
| 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one (Target) | Methoxy (-OCH₃) | Propanone (C3) | C₁₀H₁₆ClNO₂ | 217.69 | ≥95% | Available |
| 3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | Hydroxy (-OH) | Propanone (C3) | C₉H₁₃ClNO₂ | 202.66 | ≥95% | Available |
| 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one | Methoxy (-OCH₃) | Ethanone (C2) | C₉H₁₄ClNO₂ | 203.66 | ≥95% | Discontinued |
| 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one | Hydroxy (-OH) | Butanone (C4) | C₁₀H₁₆ClNO₂ | 217.69 | ≥95% | Discontinued |
Key Observations :
- Substituent Effects: The methoxy group in the target compound enhances lipophilicity compared to hydroxy-substituted analogues (e.g., 3-Chloro-1-(6-hydroxy-...)propan-1-one), which may improve membrane permeability but reduce solubility in polar solvents .
- Ketone Chain Length: Shorter chains (e.g., ethanone in ) reduce steric hindrance, possibly favoring reactivity in synthesis. However, discontinuation of the ethanone and butanone derivatives ( and ) suggests challenges in stability or synthesis scalability . The propanone chain in the target compound balances steric effects and synthetic feasibility.
Key Observations :
- The target compound and its hydroxy-substituted analogue () share overlapping hazards (H302, H315, H319), emphasizing the need for personal protective equipment (PPE) and controlled environments.
- Methoxy derivatives may pose additional fire risks (P210) due to increased volatility compared to hydroxy analogues .
Research and Commercial Considerations
- Stability and Storage :
- The target compound requires storage in dry, cool conditions (P402, P410) to prevent degradation, whereas hydroxy-substituted analogues may demand inert atmospheres (P231) to avoid oxidation .
Preparation Methods
Starting Material and Strecker Reaction
- Starting material: Methyl 3-oxocyclobutane-3-carboxylate, commercially available in kilogram quantities.
- Reaction: Diastereoselective Strecker reaction introduces an amino group and a nitrile group at the 1,3-positions of the cyclobutane ring.
- Outcome: Predominantly the thermodynamically stable trans stereoisomer is formed (initial diastereomeric ratio 2:1, improved to 92:8 after purification).
- Yield: Approximately 64% after chromatographic purification and trituration.
Partial Hydrolysis
Cyclization to Bicyclic Imide
Catalytic Hydrogenolysis
- Purpose: Removal of protecting groups or reduction of intermediates to yield the key bicyclic amine building block.
- Yield: 91% on up to 30 g scale.
Functionalization to Target Compound
The target compound 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one can be prepared by further functionalization of the bicyclic amine intermediate:
- Introduction of the 2-chloropropanone moiety via acylation or halogenation reactions.
- Methoxylation at the 6-position of the azabicycloheptane ring, typically via nucleophilic substitution or methylation strategies.
- Use of palladium-catalyzed reactions or other metal-catalyzed processes may be employed to facilitate selective transformations.
Summary Table of Key Synthetic Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Strecker Reaction | Methyl 3-oxocyclobutane-3-carboxylate | Ammonia, cyanide source, solvent | 1-amino-3-azabicycloheptane precursor (trans) | 64 | Diastereoselective, dr improved by purification |
| 2. Partial Hydrolysis | Strecker product | H2SO4 in CF3COOH | Amide intermediate | ~100 | Ester group intact |
| 3. Cyclization | Amide intermediate | t-BuOK | Bicyclic imide hydrochloride salt | 84 | Intramolecular imide formation |
| 4. Catalytic Hydrogenolysis | Bicyclic imide hydrochloride | Pd/C, H2 | 1-amino-3-azabicycloheptane-2,4-dione hydrochloride | 91 | Multigram scale |
| 5. Functionalization | Bicyclic amine intermediate | Chlorination, methoxylation reagents | This compound | Variable | Specific conditions depend on reagents |
Research Findings and Notes
- The intramolecular cyclization step is crucial for constructing the bicyclic core with high stereochemical control.
- The Strecker reaction’s reversibility is managed by chromatographic separation and recrystallization to enrich the desired diastereomer.
- The methodology allows preparation of key intermediates on a multigram scale, demonstrating its practicality for drug discovery.
- The bicyclic amine intermediates serve as versatile building blocks for further derivatization, including analogs of biologically active compounds such as Thalidomide.
- Metal-catalyzed reactions, particularly palladium catalysts, are useful for selective functional group transformations in later steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
